molecular formula C10H20N2O2 B3124599 (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 319906-53-1

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B3124599
CAS No.: 319906-53-1
M. Wt: 200.28
InChI Key: BKITXDSDJGOXPN-HTQZYQBOSA-N
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Description

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. This compound features a defined stereochemistry at the 3 and 4 positions of the pyrrolidine ring, making it a valuable and specific synthon for the synthesis of enantiomerically pure molecules . The tert-butyloxycarbonyl (Boc) protecting group safeguards the amine functionality, allowing for selective deprotection under mild acidic conditions and facilitating complex multi-step synthetic sequences . As a stereochemically defined building block, this compound is primarily employed in the research and development of active pharmaceutical ingredients (APIs), particularly in constructing key pharmacophores . Its structural motif is prevalent in molecules designed for biological screening and as an intermediate in constructing more complex chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions (2-8°C) in a sealed, dry environment are recommended to maintain the product's stability and purity . Safety Information: Handle with appropriate precautions. Refer to the Safety Data Sheet for detailed handling and hazard information. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107610-73-1
Record name rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol or a γ-amino acid derivative.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Carbamate Formation: The carbamic acid tert-butyl ester moiety is introduced by reacting the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. It serves as a building block in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. Its chirality (3S,4R) is crucial for the biological activity of derivatives synthesized from it.

2. Inhibitory Activity

Research indicates that derivatives of this compound exhibit inhibitory activity in specific biological pathways. For example, it has been associated with the inhibition of the fractalkine-CX3CR1 pathway, which plays a role in neuroinflammation and neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis.

Synthesis and Derivatives

The synthesis of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can be achieved through various methods, often involving the reaction of pyrrolidine derivatives with carbamic acid derivatives. The ability to modify this compound to create analogs allows researchers to explore a wide range of pharmacological activities.

Derivative Activity Reference
4-Fluoropyrrolidine derivativeAntidepressant effects
Acetic acid derivativesAnti-inflammatory properties

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Neuroprotective Effects : A study published in 2021 demonstrated that certain derivatives showed neuroprotective effects in animal models of neurodegeneration, suggesting their potential use as therapeutic agents .
  • Antidepressant Activity : Another study highlighted the antidepressant-like effects of modified pyrrolidine compounds based on this structure, indicating their promise in treating mood disorders .

Mechanism of Action

The mechanism of action of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological functions.

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Molecular Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Physical Properties
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester 4-Methyl (pyrrolidine) C₁₀H₁₉N₂O₂ 199.28 -
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester 4-Fluoro (pyrrolidine) C₉H₁₇FN₂O₂ 204.24 Boiling point: 295.3°C (Predicted), Density: 1.10 g/cm³
tert-butyl N-[4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate 4-(2-Methoxyphenyl) (pyrrolidine) C₁₆H₂₂N₂O₃ 290.36 Refractive index: 1.539
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 3,3-Dimethyl (piperidine) C₁₂H₂₄N₂O₂ 228.33 -
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 1-(4-Chlorobenzyl) (pyrrolidine) C₁₆H₂₃ClN₂O₂ 310.82 Boiling point: 410.9°C (Predicted), Density: 1.17 g/cm³
Key Observations:
  • Pyrrolidine vs. Piperidine Rings : Piperidine derivatives (e.g., ) exhibit larger ring sizes, altering conformational flexibility and steric interactions compared to pyrrolidine-based compounds.
  • Methyl Group (Target Compound): Balances lipophilicity and steric demand, favoring passive diffusion in biological systems.
Pharmacological Activity:
  • Methyl and Fluorine Substituents : Methyl carbamates are associated with strong physostigmine-like activity (e.g., intestinal peristalsis stimulation), as seen in related compounds . Fluorinated analogs may exhibit altered pharmacokinetics due to fluorine’s electronegativity .
  • Aromatic Derivatives : Compounds like and may show enhanced receptor binding but higher toxicity risks due to increased lipophilicity.

Biological Activity

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, also known as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C10H19N2O2
  • Molecular Weight : 199.27 g/mol
  • CAS Number : 2097068-61-4

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate receptor activity. It acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound increases the concentration of acetylcholine in synaptic clefts, which can enhance synaptic transmission and has implications for neurodegenerative diseases .

Biological Activities

  • Neuroprotective Effects : Studies have shown that the compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of Alzheimer's disease, where AChE inhibition can improve cognitive function .
  • Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections .
  • Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects by modulating cytokine release and reducing the expression of inflammatory markers in vitro .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionInhibition of AChE leading to improved cognition
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced cytokine levels in cell cultures

Case Study 1: Neuroprotective Effects

In a study involving animal models of Alzheimer’s disease, administration of the compound resulted in significant improvements in memory and learning capabilities compared to control groups. The mechanism was linked to the upregulation of neurotrophic factors that promote neuronal survival .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that the compound demonstrated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli. This suggests its potential utility as a lead compound for developing new antibiotics .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry and Boc-group integrity (e.g., tert-butyl protons at δ ~1.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺] = 297.14 for C₁₅H₂₁ClN₂O₂) .
  • X-ray crystallography : Definitive structural assignment, particularly for resolving stereochemical ambiguities .

What catalytic systems optimize the hydrogenation step in synthesizing this carbamate?

Advanced Research Question
Hydrogenation efficiency depends on:

  • Catalyst selection : Palladium on carbon (Pd/C) or Raney Ni for selective reduction without over-hydrogenation .
  • Reaction conditions : Moderate temperatures (40–100°C) and inert atmospheres (N₂/Ar) to prevent Boc-group cleavage .
  • Substrate pre-treatment : Pre-purification of intermediates via column chromatography to remove catalyst poisons (e.g., sulfur-containing impurities) .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to respiratory and ocular irritation risks .
  • Storage : Keep under inert gas (N₂) at 2–8°C to prevent Boc-group hydrolysis .
  • Waste disposal : Neutralize with dilute HCl before disposal to avoid releasing reactive amines .

How can computational chemistry models assist in predicting the reactivity of this carbamate?

Advanced Research Question

  • DFT calculations : Predict reaction pathways for hydrogenation or coupling steps by analyzing transition-state energies .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .
  • Solvent effects : COSMO-RS simulations to optimize solvent selection for crystallization or catalytic steps .

What intermediates are commonly utilized in multi-step syntheses of this compound?

Basic Research Question
Key intermediates include:

  • Boc-protected boronic acids : For Suzuki-Miyaura coupling with heteroaromatic partners .
  • Fluorinated pyridines : Serve as precursors for introducing substituents via nucleophilic substitution .
  • Chiral pyrrolidines : Synthesized via enzymatic resolution or asymmetric catalysis to establish stereocenters .

How can researchers address contradictions in reported reaction yields for similar carbamates?

Advanced Research Question

  • Parameter optimization : Screen reaction variables (temperature, solvent, catalyst loading) using design-of-experiments (DoE) methodologies .
  • Byproduct analysis : LC-MS to identify side products (e.g., de-Boc derivatives) that reduce yields .
  • Scale-up studies : Compare batch vs. flow chemistry approaches to mitigate mass transfer limitations .

What chromatographic techniques are effective for resolving enantiomeric impurities?

Basic Research Question

  • Chiral HPLC : Use cellulose- or amylose-based columns with hexane/isopropanol mobile phases .
  • Supercritical fluid chromatography (SFC) : Higher resolution for polar intermediates with shorter run times .

How do protecting group strategies influence the synthesis of this compound?

Advanced Research Question

  • Boc-group stability : Resistant to basic conditions but cleaved by HCl/dioxane, enabling selective deprotection .
  • Alternative protecting groups : Compare with Fmoc or Cbz groups for orthogonal protection in complex syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
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(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

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